OVA G4 peptide

描述

属性

分子式 |

C43H71N9O12 |

|---|---|

分子量 |

906.1 g/mol |

IUPAC 名称 |

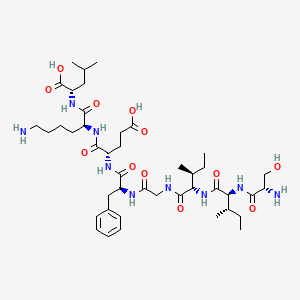

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C43H71N9O12/c1-7-25(5)35(52-42(62)36(26(6)8-2)51-37(57)28(45)23-53)41(61)46-22-33(54)47-31(21-27-14-10-9-11-15-27)40(60)49-30(17-18-34(55)56)39(59)48-29(16-12-13-19-44)38(58)50-32(43(63)64)20-24(3)4/h9-11,14-15,24-26,28-32,35-36,53H,7-8,12-13,16-23,44-45H2,1-6H3,(H,46,61)(H,47,54)(H,48,59)(H,49,60)(H,50,58)(H,51,57)(H,52,62)(H,55,56)(H,63,64)/t25-,26-,28-,29-,30-,31-,32-,35-,36-/m0/s1 |

InChI 键 |

OFRBIWSONSKXDO-PZELKCDDSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |

规范 SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Role of OVA G4 Peptide in T-Cell Activation: A Technical Guide

An in-depth examination of the OVA G4 peptide, a key tool for immunological research, reveals its unique characteristics in modulating T-cell responses. This guide provides a comprehensive overview of its sequence, its role in signaling pathways, and detailed experimental protocols for its application in research settings.

The this compound, with the amino acid sequence SIIGFEKL , is a variant of the immunodominant ovalbumin peptide SIINFEKL (OVA 257-264).[1][2][3][4][5] This altered peptide ligand is recognized by the T-cell receptor (TCR) of OT-I CD8+ T-cells when presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kb. The substitution of asparagine (N) at position 4 of the parent peptide with glycine (G) results in a ligand with distinct properties, making it an invaluable tool for studying the nuances of T-cell activation, sensitivity, and specificity.

Quantitative Analysis of T-Cell Responses to OVA G4

The functional consequences of the amino acid substitution in the this compound are evident in the quantitative differences in T-cell responses compared to the parent SIINFEKL peptide. Key parameters such as the half-life of the peptide-MHC/TCR interaction and the concentration required for T-cell activation are significantly altered.

| Parameter | OVA (SIINFEKL) | OVA G4 (SIIGFEKL) | Reference |

| Description | Parent agonist peptide | Altered peptide ligand with reduced affinity | [François P, et al. 2013 PNAS] |

| Half-life (t½) of pMHC-TCR interaction | ~30 seconds | ~1.5 seconds | [François P, et al. 2013 PNAS] |

| EC50 for T-cell activation (Peptide concentration for half-maximal response) | ~10⁻¹¹ M | ~10⁻⁷ M | [François P, et al. 2013 PNAS] |

These data highlight the significantly lower affinity and potency of the this compound in activating T-cells compared to the original SIINFEKL peptide. This characteristic is instrumental in dissecting the threshold of signal strength required to trigger a productive T-cell response.

T-Cell Receptor Signaling Pathway in Response to OVA G4

The interaction of the this compound presented on an H-2Kb molecule with the OT-I TCR initiates a cascade of intracellular signaling events, albeit with different kinetics and magnitude compared to the high-affinity SIINFEKL peptide. The canonical TCR signaling pathway is initiated by the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by the kinase Lck. This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76, ultimately leading to the activation of transcription factors such as NFAT, NF-κB, and AP-1, and subsequent cytokine production and T-cell proliferation.

While the fundamental components of the signaling pathway remain the same, the reduced dwell time of the OVA G4-MHC complex with the TCR results in a weaker and less sustained signal. This quantitative difference in signaling strength is a key area of investigation using the this compound.

Caption: T-Cell Receptor (TCR) Signaling Pathway initiated by pMHC binding.

Experimental Protocols

Detailed methodologies are crucial for the reproducible use of the this compound in research. The following protocols are based on established methods for in vitro T-cell stimulation.

Preparation of Peptide-Pulsed Antigen Presenting Cells (APCs)

This protocol describes the loading of splenocytes with the this compound to be used as APCs.

Materials:

-

Single-cell suspension of splenocytes from a C57BL/6 mouse.

-

OVA G4 (SIIGFEKL) peptide.

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol).

-

Mitomycin C (optional, for arresting APC proliferation).

Procedure:

-

Prepare a single-cell suspension of splenocytes from the spleen of a C57BL/6 mouse.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the splenocytes twice with complete RPMI-1640 medium.

-

(Optional) Treat the splenocytes with 50 µg/mL Mitomycin C for 30 minutes at 37°C to arrest their proliferation. Wash thoroughly three times with complete RPMI-1640 medium.

-

Resuspend the splenocytes at a concentration of 1 x 10⁷ cells/mL in complete RPMI-1640 medium.

-

Add the this compound to the desired final concentration (e.g., a titration from 10⁻¹² M to 10⁻⁵ M).

-

Incubate the splenocytes with the peptide for 2 hours at 37°C in a 5% CO₂ incubator to allow for peptide loading onto H-2Kb molecules.

-

Wash the peptide-pulsed splenocytes twice with complete RPMI-1640 medium to remove excess, unbound peptide.

-

Resuspend the cells in complete RPMI-1640 medium at the desired concentration for co-culture with T-cells.

Caption: Workflow for preparing peptide-pulsed Antigen Presenting Cells (APCs).

In Vitro T-Cell Stimulation Assay

This protocol outlines the co-culture of OT-I T-cells with OVA G4-pulsed APCs to measure T-cell activation.

Materials:

-

Purified CD8+ T-cells from an OT-I transgenic mouse.

-

Peptide-pulsed splenocytes (APCs).

-

Complete RPMI-1640 medium.

-

96-well flat-bottom culture plates.

-

Reagents for assessing T-cell activation (e.g., [³H]-thymidine for proliferation, or antibodies for flow cytometric analysis of activation markers like CD69 and CD25, or intracellular cytokines like IFN-γ and TNF-α).

Procedure:

-

Isolate CD8+ T-cells from the spleen and lymph nodes of an OT-I mouse using a negative selection kit.

-

Plate the peptide-pulsed APCs in a 96-well flat-bottom plate at a concentration of 2 x 10⁵ cells/well.

-

Add the purified OT-I CD8+ T-cells to the wells containing APCs at a 1:1 ratio (2 x 10⁵ cells/well).

-

Incubate the co-culture at 37°C in a 5% CO₂ incubator for 24-72 hours.

-

Assess T-cell activation using one of the following methods:

-

Proliferation Assay: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of culture. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.

-

Flow Cytometry for Activation Markers: After 24 hours, harvest the cells and stain with fluorescently labeled antibodies against CD8, CD69, and CD25. Analyze by flow cytometry.

-

Intracellular Cytokine Staining: After an initial incubation (e.g., 6 hours), add a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours. Harvest the cells, stain for surface CD8, then fix, permeabilize, and stain for intracellular IFN-γ and TNF-α. Analyze by flow cytometry.

-

References

Unveiling the OVA G4 Peptide: A Technical Guide to its Discovery, Background, and Immunological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) protein has long served as a cornerstone model antigen in immunological research, facilitating the dissection of antigen processing, presentation, and T-cell activation. Within this framework, specific peptide epitopes of OVA have been instrumental in advancing our understanding of immune responses. This technical guide focuses on the OVA G4 peptide, a variant of the immunodominant SIINFEKL peptide, providing a comprehensive overview of its discovery, biochemical properties, and its role in elucidating the nuances of T-cell signaling.

Discovery and Background of the this compound

The this compound, with the amino acid sequence SIIGFEKL, is an altered peptide ligand (APL) derived from the canonical H-2Kb-restricted ovalbumin peptide, SIINFEKL (OVA 257-264)[1][2][3]. The discovery and application of such APLs have been pivotal in exploring the relationship between T-cell receptor (TCR) affinity and T-cell activation. The G4 variant was specifically designed to probe the effects of reduced binding affinity to the OT-1 TCR, which is specific for the SIINFEKL/H-2Kb complex[4]. The substitution of asparagine (N) at position 4 with glycine (G) results in a ligand that is characterized as having low affinity for the OT-1 TCR[4]. This property makes the this compound a valuable tool for investigating the thresholds and qualitative differences in T-cell signaling cascades initiated by pMHC ligands of varying affinities.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound and its parent peptide, SIINFEKL, for comparative analysis.

Table 1: Peptide Amino Acid Sequences

| Peptide Name | Sequence | Parent Peptide |

| OVA G4 | S-I-I-G-F-E-K-L | SIINFEKL |

| SIINFEKL | S-I-I-N-F-E-K-L | N/A |

Table 2: Peptide-MHC Binding Affinity and Kinetics (H-2Kb)

| Peptide | Dissociation Constant (Kd) (nM) | On-rate (kon) (M⁻¹h⁻¹) | Off-rate (koff) (h⁻¹) |

| OVA G4 | Not explicitly quantified in reviewed literature; described as a low-affinity ligand. | Not available | Not available |

| SIINFEKL | 3.042 | 1.627 x 10⁷ | 0.0495 |

Data for SIINFEKL binding to H-2Kb is derived from studies on RMA-S cells and serves as a high-affinity reference.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound.

Measurement of Peptide-MHC Class I Binding Affinity

A common method to determine the binding affinity of peptides to MHC class I molecules is through surface plasmon resonance (SPR).

Protocol: Surface Plasmon Resonance (SPR) for Peptide-MHC Binding

-

Immobilization of MHC Class I Molecules:

-

Purified, soluble H-2Kb molecules are immobilized on a sensor chip (e.g., CM5) via amine coupling.

-

The sensor surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

Soluble H-2Kb in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

-

Remaining active sites are blocked with 1 M ethanolamine-HCl.

-

-

Kinetic Analysis:

-

A series of dilutions of the this compound in a suitable running buffer (e.g., HBS-EP) are prepared.

-

The peptide solutions are injected sequentially over the immobilized H-2Kb surface, starting from the lowest concentration.

-

Association is monitored in real-time.

-

Following the association phase, running buffer without the peptide is flowed over the chip to monitor dissociation.

-

The sensor surface is regenerated between peptide injections using a low pH buffer or other appropriate regeneration solution.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

In Vitro T-Cell Stimulation and Phosphotyrosine Proteomics

This protocol details the stimulation of OT-1 TCR-expressing Jurkat T-cells with pMHC tetramers and subsequent analysis of the phosphotyrosine proteome.

Protocol: T-Cell Stimulation and Phosphoproteomics

-

Cell Culture:

-

Jurkat T-cells expressing the OT-1 TCR and the CD8 coreceptor are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

-

T-Cell Stimulation:

-

Cells are washed and resuspended in serum-free RPMI at a concentration of 50 x 10⁶ cells/mL.

-

Cells are incubated with 10 nM of H-2Kb MHC tetramers loaded with either SIINFEKL (high-affinity control), OVA G4 (low-affinity), or a null peptide (negative control) on ice for 1 hour.

-

Stimulation is initiated by transferring the cells to a 37°C water bath for a defined period (e.g., 5 minutes).

-

-

Cell Lysis and Protein Digestion:

-

Stimulation is stopped by the addition of ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Cell lysates are clarified by centrifugation.

-

Protein concentration is determined using a BCA assay.

-

Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.

-

Proteins are digested into peptides using sequencing-grade trypsin.

-

-

Phosphotyrosine Peptide Enrichment:

-

Digested peptides are desalted using a C18 column.

-

Phosphotyrosine-containing peptides are enriched using an immobilized anti-phosphotyrosine antibody (e.g., P-Tyr-100) or SH2 superbinder beads.

-

-

LC-MS/MS Analysis:

-

Enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

Data is acquired in a data-dependent manner to select precursor ions for fragmentation.

-

-

Data Analysis:

-

Raw mass spectrometry data is processed using a suitable software package (e.g., MaxQuant) to identify and quantify phosphopeptides.

-

Identified phosphopeptides are mapped to their corresponding proteins, and quantitative changes between different stimulation conditions are determined.

-

Signaling Pathways and Visualizations

Canonical T-Cell Receptor (TCR) Signaling Pathway

The binding of a pMHC complex to the TCR initiates a complex signaling cascade. The diagram below illustrates the canonical TCR signaling pathway, which serves as a foundation for understanding the effects of ligands like OVA G4.

Caption: Canonical T-cell receptor signaling pathway.

Impact of Low-Affinity this compound on T-Cell Signaling

Studies comparing the phosphotyrosine profiles of T-cells stimulated with high-affinity SIINFEKL versus low-affinity OVA G4 reveal significant quantitative differences in the signaling cascade. While the overall pathway remains the same, the magnitude of phosphorylation at key signaling nodes is attenuated with OVA G4 stimulation. This suggests that TCR affinity directly correlates with the strength of the downstream signal.

The following diagram illustrates the experimental workflow for comparing the phosphoproteomic profiles of T-cells stimulated with different OVA peptide variants.

Caption: Experimental workflow for comparative phosphoproteomics.

Conclusion

The this compound serves as a critical tool for immunologists seeking to understand the quantitative and qualitative aspects of T-cell activation. Its characterization as a low-affinity ligand for the OT-1 TCR allows for precise modulation of TCR signaling strength, providing insights into the molecular mechanisms that govern T-cell responses. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the fields of immunology, vaccinology, and immunotherapy. Further investigation into the downstream functional consequences of the attenuated signaling induced by OVA G4 will continue to enhance our understanding of T-cell biology.

References

OVA G4 Peptide in Cellular Immunology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a cornerstone in cellular immunology research, serving as a model class I-restricted T-cell epitope. The G4 peptide (SIIGFEKL) is a well-characterized variant of SIINFEKL, where the asparagine (N) at position 4 is substituted with glycine (G).[1][2][3][4] This single amino acid substitution significantly alters its immunological properties, making it a valuable tool for dissecting the intricacies of T-cell activation, signaling, and immune tolerance. This technical guide provides a comprehensive overview of the OVA G4 peptide, its biochemical properties, its role in cellular immunology, and detailed protocols for its application in key experimental assays.

Biochemical Properties and MHC Binding

The G4 peptide is an octamer with the sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu.[1] It binds to the mouse Major Histocompatibility Complex (MHC) class I molecule H-2Kb, the same MHC molecule that presents the parent SIINFEKL peptide. A critical characteristic of the G4 peptide is that while it binds to H-2Kb with an affinity similar to the native OVA peptide, it exhibits a lower affinity and a faster off-rate for the OT-I T-cell receptor (TCR). This reduced affinity for the TCR makes it a weak agonist, capable of inducing only transient T-cell activation compared to the strong agonist activity of SIINFEKL.

Quantitative Data Summary

| Parameter | Peptide | Value | Experimental System | Reference |

| Sequence | OVA G4 | SIIGFEKL | - | |

| OVA (parent) | SIINFEKL | - | ||

| MHC Binding | OVA G4 | Similar to OVA | H-2Kb | |

| TCR Binding Affinity | OVA G4 | Low Affinity | OT-I TCR | |

| OVA (parent) | High Affinity | OT-I TCR | ||

| TCR Off-rate | OVA G4 | Faster than OVA | OT-I TCR (Surface Plasmon Resonance) |

Role in Cellular Immunology

The unique properties of the this compound make it an invaluable reagent for studying various aspects of T-cell biology:

-

T-cell Activation and Signaling: As a weak agonist, the G4 peptide allows for the fine-tuning of TCR signaling strength. It can induce early but unsustained TCR signaling events, providing a model to study the threshold of signal strength required for different downstream effector functions. Studies have shown that while G4 can induce the formation of the immunological synapse and centrosome polarization, it is insufficient to trigger the recruitment and delivery of lytic granules for target cell killing.

-

Immune Tolerance and T-cell Selection: The affinity of the peptide-MHC (pMHC) interaction with the TCR is a critical determinant of thymic selection. Low-affinity interactions, such as those mediated by the G4 peptide, have been shown to induce positive selection of thymocytes.

-

Vaccine and Immunotherapy Research: The ability to modulate the strength of an immune response is crucial in vaccine development and cancer immunotherapy. The G4 peptide and other altered peptide ligands are used to understand how to design vaccines that elicit optimal T-cell responses. It is also used in pre-clinical models to test the efficacy of new vaccine adjuvants.

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol outlines the steps to measure the proliferation of OVA-specific T-cells (e.g., from OT-I transgenic mice) in response to the G4 peptide.

Materials:

-

Single-cell suspension of splenocytes from an OT-I mouse

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (SIIGFEKL) and OVA (257-264) peptide (SIINFEKL) as a positive control

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

96-well round-bottom culture plates

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of splenocytes from an OT-I mouse.

-

Label the splenocytes with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell division by flow cytometry.

-

Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into the wells of a 96-well plate.

-

Prepare serial dilutions of the this compound and the control SIINFEKL peptide in complete RPMI medium.

-

Add 100 µL of the peptide solutions to the wells to achieve final concentrations ranging from 10^-6 M to 10^-12 M. Include a no-peptide control.

-

Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After incubation, harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers such as CD8 and CD44.

-

Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the CD8+ T-cell population.

ELISpot Assay for IFN-γ Secretion

This protocol is for quantifying the number of IFN-γ-secreting T-cells upon stimulation with the this compound.

Materials:

-

ELISpot plate pre-coated with anti-mouse IFN-γ antibody

-

Single-cell suspension of splenocytes from an immunized or OT-I mouse

-

RPMI 1640 medium (as described above)

-

This compound and control peptides

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

ELISpot reader

Procedure:

-

Prepare a single-cell suspension of splenocytes.

-

Add 2-5 x 10^5 cells per well to the pre-coated ELISpot plate.

-

Add the this compound and control peptides at various concentrations to the wells. Include a positive control (e.g., PMA and ionomycin) and a negative control (medium alone).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Wash the plate to remove the cells.

-

Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.

-

Wash the plate and add the streptavidin-enzyme conjugate.

-

Wash again and add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting cell.

-

Stop the reaction by washing with water and allow the plate to dry.

-

Count the spots using an ELISpot reader.

Visualizations

Signaling Pathway

Caption: T-cell activation signaling cascade initiated by OVA G4-pMHC binding to the TCR.

Experimental Workflow

Caption: Workflow for assessing T-cell responses to the this compound.

References

An In-depth Technical Guide to Understanding OVA G4 Peptide Immunogenicity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the immunogenicity of the OVA G4 peptide, a key tool in immunological research. It details the peptide's characteristics, the methods used to assess its immunogenicity, and the underlying signaling pathways it triggers.

Introduction to this compound

The this compound is a synthetic variant of the naturally occurring immunodominant peptide from chicken ovalbumin, SIINFEKL (OVA 257-264). The G4 variant has the amino acid sequence SIIGFEKL . This single amino acid substitution, from asparagine (N) to glycine (G) at the fourth position, significantly alters its immunological properties.

The parent SIINFEKL peptide is a well-established model antigen used extensively in immunological studies. It binds with high affinity to the mouse Major Histocompatibility Complex (MHC) class I molecule H-2Kb and is recognized by the T-cell receptor (TCR) of OT-I CD8+ T-cells. This interaction elicits a robust cytotoxic T-lymphocyte (CTL) response, making it a valuable tool for studying T-cell activation, vaccine development, and cancer immunotherapy.

The G4 variant, by contrast, serves as a low-affinity altered peptide ligand. This characteristic makes it instrumental in dissecting the nuances of T-cell activation, including the threshold of signal strength required for T-cell responses and the mechanisms of T-cell tolerance and selection.

Quantitative Analysis of Immunogenicity: OVA G4 vs. SIINFEKL

The immunogenicity of a peptide is determined by its ability to bind to MHC molecules and subsequently be recognized by T-cells, leading to a cellular immune response. The G4 modification significantly reduces the peptide's immunogenicity compared to the wild-type SIINFEKL.

MHC-Peptide Binding Affinity

The binding affinity of a peptide to an MHC molecule is a critical determinant of its immunogenic potential. While precise Kd or IC50 values for the this compound's binding to H-2Kb are not consistently reported in the literature, it is well-established that it binds to H-2Kb. However, the crucial difference lies in the affinity of the peptide-MHC complex for the T-cell receptor.

| Peptide | Sequence | MHC Allele | Binding Affinity (Kd) to H-2Kb | Off-Rate from OT-I TCR | Reference |

| SIINFEKL (OVA) | SIINFEKL | H-2Kb | ~3.042 nM | Slow | [1] |

| OVA G4 | SIIGFEKL | H-2Kb | Not consistently reported | Fast |

T-Cell Proliferation and Cytokine Secretion

The reduced affinity of the G4-H-2Kb complex for the OT-I TCR translates to a significantly weaker downstream T-cell response. This is evident in both T-cell proliferation and the profile of secreted cytokines.

| Peptide | T-Cell Proliferation | IFN-γ Secretion | IL-2 Secretion | TNF-α Secretion | Reference |

| SIINFEKL (OVA) | High | High | Moderate | Moderate | [2][3][4] |

| OVA G4 | Low to undetectable | Undetectable | Not reported | Not reported | [5] |

Note: The cytokine secretion data for SIINFEKL is based on stimulation of OT-I CD8+ T-cells. For OVA G4, studies consistently show a lack of significant IFN-γ production. Data for other cytokines like IL-2 and TNF-α for G4 are not extensively quantified in the reviewed literature.

Experimental Protocols for Assessing Peptide Immunogenicity

A variety of in vitro assays are employed to characterize the immunogenicity of peptides like OVA G4. These assays can be broadly categorized into those that measure MHC binding and those that assess T-cell activation.

MHC-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding of a peptide to purified MHC molecules in a competitive format.

Principle: A fluorescently labeled probe peptide with known high affinity for the MHC molecule is used. The unlabeled test peptide (e.g., OVA G4) is added in increasing concentrations to compete for binding to the MHC. The binding of the fluorescent probe is measured by fluorescence polarization; a larger, heavier molecule (MHC-bound probe) will rotate more slowly in solution, resulting in higher polarization.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified, soluble H-2Kb molecules.

-

Prepare a stock solution of a high-affinity, fluorescently labeled probe peptide for H-2Kb.

-

Prepare serial dilutions of the unlabeled competitor peptides (SIINFEKL and OVA G4) and a negative control peptide.

-

-

Binding Reaction:

-

In a 96-well or 384-well black plate, add a constant concentration of the H-2Kb molecules and the fluorescent probe peptide to each well.

-

Add the serial dilutions of the competitor peptides to the respective wells.

-

Include control wells with MHC and probe only (maximum polarization) and probe only (minimum polarization).

-

Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the log of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the fluorescent probe. A lower IC50 value indicates a higher binding affinity.

-

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.

Principle: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). T-cells are cultured in these wells with the peptide of interest. If the T-cells are activated, they secrete the cytokine, which is captured by the antibody on the plate surface. After washing away the cells, a second, biotinylated antibody that recognizes a different epitope of the cytokine is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that precipitates upon enzymatic cleavage, forming a colored spot at the location of each cytokine-secreting cell.

Detailed Methodology:

-

Plate Coating:

-

Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.

-

Wash the plate five times with sterile PBS.

-

Coat the wells with a capture antibody against the cytokine of interest (e.g., anti-mouse IFN-γ) diluted in PBS and incubate overnight at 4°C.

-

-

Cell Culture and Stimulation:

-

Wash the plate five times with sterile PBS to remove excess capture antibody.

-

Block the plate with sterile culture medium containing 10% fetal bovine serum for at least 30 minutes at 37°C.

-

Prepare a single-cell suspension of splenocytes from an OT-I transgenic mouse (or other relevant T-cell source).

-

Add 2.5 x 105 cells per well.

-

Add the stimulating peptide (OVA G4 or SIINFEKL) at the desired concentration. Include a negative control (no peptide) and a positive control (e.g., a mitogen like Concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Detection:

-

Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.

-

Wash the plate five times with PBST.

-

Add a streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Wash the plate five times with PBST.

-

-

Spot Development:

-

Add a precipitating substrate (e.g., BCIP/NBT for ALP) to each well.

-

Monitor the development of spots and stop the reaction by washing thoroughly with distilled water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the number of spots in each well using an automated ELISpot reader.

-

Flow Cytometry for T-Cell Activation Markers and Intracellular Cytokines

Flow cytometry allows for the multi-parameter analysis of individual cells, providing information on cell surface markers of activation and intracellular cytokine production.

Principle: T-cells are stimulated with the peptide of interest. They are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8, CD69, CD25) and, after fixation and permeabilization, with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The stained cells are then analyzed on a flow cytometer, which measures the fluorescence intensity of each cell as it passes through a laser beam.

Detailed Methodology:

-

T-Cell Stimulation:

-

Culture splenocytes from an OT-I mouse with the OVA G4 or SIINFEKL peptide for 6-12 hours at 37°C.

-

For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and allow their accumulation inside the cells.

-

-

Surface Staining:

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Stain the cells with fluorescently labeled antibodies against surface markers (e.g., anti-CD8, anti-CD69) for 30 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).

-

Incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells twice with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to gate on the CD8+ T-cell population and determine the percentage of cells expressing activation markers and specific cytokines.

-

Signaling Pathways in T-Cell Activation

The interaction of the peptide-MHC complex with the TCR initiates a cascade of intracellular signaling events that ultimately lead to T-cell activation, proliferation, and effector function. The strength and duration of this initial signal, which is weaker for OVA G4 compared to SIINFEKL, dictates the outcome of the immune response.

T-Cell Receptor (TCR) Signaling Pathway

Caption: T-Cell Receptor (TCR) Signaling Cascade.

Experimental Workflow for Assessing T-Cell Activation

Caption: Workflow for Assessing Peptide Immunogenicity.

Conclusion

The this compound is an invaluable tool for immunological research, providing a model of a low-affinity T-cell ligand. Its reduced immunogenicity compared to the wild-type SIINFEKL peptide allows for the detailed investigation of the requirements for T-cell activation and the consequences of suboptimal TCR signaling. The experimental protocols detailed in this guide provide a robust framework for characterizing the immunogenic properties of OVA G4 and other peptide-based immunomodulators. A thorough understanding of these methods and the underlying signaling pathways is essential for researchers and professionals in the fields of immunology and drug development.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]

- 4. researchgate.net [researchgate.net]

- 5. T cell activation enhancement by endogenous pMHC acts for both weak and strong agonists but varies with differentiation state - PMC [pmc.ncbi.nlm.nih.gov]

OVA G4 Peptide as a Model Antigen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunological research, model antigens are indispensable tools for dissecting the complexities of immune responses. Among these, the ovalbumin (OVA) peptide and its variants have emerged as cornerstones for studying antigen presentation, T-cell activation, and the development of novel immunotherapies and vaccines. This technical guide provides a comprehensive overview of the OVA G4 peptide, a key variant of the immunodominant SIINFEKL peptide derived from chicken ovalbumin. The this compound, with its sequence SIIGFEKL, serves as a low-affinity agonist for the OT-I T-cell receptor (TCR), making it an invaluable reagent for investigating the thresholds and nuances of T-cell activation.

This guide will delve into the physicochemical properties of the this compound, its interaction with the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, and its subsequent recognition by CD8+ T cells. We will present key quantitative data in structured tables and provide detailed experimental protocols for the use of OVA G4 in both in vitro and in vivo settings. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the underlying biological processes.

Physicochemical Properties and Handling

The this compound is a synthetic octapeptide with the amino acid sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu (SIIGFEKL)[1]. Its identity as a variant of the canonical OVA peptide SIINFEKL (OVA

257−264Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Sequence | SIIGFEKL | [1] |

| Molecular Formula | C43H71N9O12 | [3] |

| Molecular Weight | 906.08 g/mol | [3] |

| Purity | >95% (typically) | |

| Form | Lyophilized powder | |

| Solubility | Soluble in DMSO and ultrapure water (up to 1 mg/mL) | |

| Storage | Store lyophilized powder at -20°C. Store stock solutions in aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to avoid repeated freeze-thaw cycles. |

Peptide Reconstitution and Handling Protocol

-

Reconstitution: To prepare a stock solution, dissolve the lyophilized this compound in sterile, ultrapure water or DMSO to a concentration of 1 mg/mL. For peptides that are difficult to dissolve, brief sonication or warming to 37°C may aid in solubilization.

-

Sterilization: For in vitro cell culture experiments, sterile filter the peptide solution through a 0.22 µm filter.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain peptide integrity.

Immunological Properties and Data

The this compound is a class I (H-2Kb)-restricted peptide epitope of ovalbumin. Its primary use in immunology stems from its role as a weak agonist for the OT-I TCR, which is specific for the SIINFEKL peptide presented by H-2Kb. This characteristic allows researchers to study the effects of TCR signal strength on T-cell fate and function.

MHC Class I Binding and T-Cell Receptor Interaction

The binding of the peptide to the MHC class I molecule is a prerequisite for T-cell recognition. The affinity of this interaction is a key determinant of the peptide's immunogenicity. While the precise dissociation constant (Kd) for the SIIGFEKL-H-2Kb interaction is not consistently reported across the literature, it is established to have a lower affinity than the high-affinity SIINFEKL peptide. For comparison, the Kd for SIINFEKL binding to H-2Kb has been reported in the nanomolar range.

Table 2: Comparative Immunological Data of OVA Peptides

| Peptide | Sequence | MHC Binding Affinity (to H-2Kb) | OT-I TCR Interaction | T-Cell Response | Reference |

| OVA (SIINFEKL) | SIINFEKL | High (Kd in nM range) | High-affinity agonist | Strong activation, proliferation, and cytokine release | |

| OVA G4 | SIIGFEKL | Lower affinity than SIINFEKL | Low-affinity agonist | Weaker and delayed activation, reduced proliferation and cytokine release compared to SIINFEKL |

Note: Specific Kd and EC50 values can vary between experimental systems and measurement techniques.

T-Cell Activation

Stimulation of OT-I CD8+ T cells with the this compound results in a qualitatively similar but quantitatively reduced response compared to the parent SIINFEKL peptide. This includes delayed upregulation of activation markers such as CD69 and reduced proliferation and cytokine production (e.g., IFN-γ).

Experimental Protocols

This section provides detailed protocols for the use of this compound in common immunological assays.

In Vivo Immunization of Mice

This protocol describes a general procedure for immunizing C57BL/6 mice to elicit an OVA G4-specific CD8+ T-cell response.

Materials:

-

This compound

-

Sterile PBS

-

Adjuvant (e.g., Complete Freund's Adjuvant (CFA) for priming, Incomplete Freund's Adjuvant (IFA) for boosting, or TLR agonists like CpG-ODN or Poly(I:C))

-

Syringes and needles (27-30 gauge)

-

C57BL/6 mice (6-8 weeks old)

Procedure:

-

Peptide-Adjuvant Emulsion Preparation:

-

Dissolve this compound in sterile PBS to a concentration of 1 mg/mL.

-

To prepare the emulsion, mix the peptide solution with the adjuvant at a 1:1 ratio. For example, mix 100 µL of peptide solution with 100 µL of CFA.

-

Emulsify the mixture by repeatedly drawing it into and expelling it from a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.

-

-

Immunization:

-

The typical dose of peptide per mouse is 10-100 µg.

-

Administer the immunization via subcutaneous (s.c.) injection at the base of the tail or intraperitoneal (i.p.) injection. For s.c. injection, inject 50 µL of the emulsion into each of two sites at the base of the tail.

-

-

Boosting:

-

Booster immunizations can be given 7-14 days after the primary immunization.

-

For boosting, prepare the peptide emulsion with IFA instead of CFA.

-

-

Analysis of Immune Response:

-

T-cell responses can be analyzed 7-10 days after the final immunization.

-

Spleens and lymph nodes can be harvested for in vitro restimulation and analysis by ELISpot or flow cytometry.

-

Commonly Used Adjuvants for Peptide Immunization:

-

Freund's Adjuvant (CFA/IFA): A water-in-oil emulsion that creates a depot of antigen for slow release and contains heat-killed Mycobacterium tuberculosis (in CFA) to stimulate a strong inflammatory response.

-

Toll-like Receptor (TLR) Agonists:

-

CpG-ODN 1826: A TLR9 agonist that mimics bacterial DNA and induces a Th1-biased immune response.

-

Poly(I:C): A TLR3 agonist that mimics viral dsRNA and also promotes a Th1 response.

-

-

Aluminum Salts (Alum): Generally promotes a Th2-biased response.

-

Granulocyte-macrophage colony-stimulating factor (GM-CSF): Enhances the immunogenicity of vaccines by modulating the number and maturity of dendritic cells.

In Vitro Stimulation of OT-I Splenocytes

This protocol describes the in vitro stimulation of splenocytes from OT-I transgenic mice to assess T-cell activation.

Materials:

-

Spleen from an OT-I mouse

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol (R10 medium)

-

This compound stock solution (1 mg/mL)

-

96-well flat-bottom culture plates

-

Cell counting chamber or automated cell counter

-

Trypan blue solution

Procedure:

-

Splenocyte Preparation:

-

Aseptically harvest the spleen from an OT-I mouse and place it in a petri dish containing R10 medium.

-

Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension.

-

Lyse red blood cells using ACK lysis buffer for 2-5 minutes at room temperature.

-

Wash the splenocytes twice with R10 medium by centrifugation (300 x g for 5 minutes).

-

Resuspend the cells in R10 medium and perform a cell count using a hemocytometer and trypan blue to assess viability.

-

-

Cell Plating and Stimulation:

-

Adjust the cell concentration to 2 x 10^6 cells/mL in R10 medium.

-

Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of the this compound in R10 medium. A typical concentration range for stimulation is 10⁻⁸ to 10⁻² µg/mL.

-

Add 100 µL of the diluted peptide solutions to the wells containing splenocytes. Include a "no peptide" control.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

-

-

Analysis:

-

After incubation, cell proliferation can be assessed by [³H]-thymidine incorporation or CFSE dilution.

-

Supernatants can be collected to measure cytokine levels by ELISA.

-

Cells can be harvested for analysis of activation markers or intracellular cytokines by flow cytometry.

-

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells.

Materials:

-

96-well PVDF membrane ELISpot plate

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

Blocking buffer (e.g., RPMI + 10% FBS)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Sterile PBS

-

35% Ethanol

-

Stimulated splenocytes (from section 3.2)

Procedure:

-

Plate Coating:

-

Activate the PVDF membrane by adding 15 µL of 35% ethanol to each well for 1 minute.

-

Wash the plate 3 times with 200 µL/well of sterile PBS.

-

Coat each well with 100 µL of the capture antibody diluted in sterile PBS (typically 5-15 µg/mL).

-

Incubate the plate overnight at 4°C.

-

-

Blocking:

-

The next day, wash the plate 3 times with sterile PBS.

-

Block the membrane by adding 200 µL/well of blocking buffer.

-

Incubate for at least 2 hours at 37°C.

-

-

Cell Incubation:

-

Wash the plate 3 times with sterile PBS.

-

Add 100 µL of the splenocyte suspension (at an appropriate cell density, e.g., 2-5 x 10^5 cells/well) to each well.

-

Add 100 µL of the this compound at the desired stimulation concentration.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection:

-

Wash the plate 6 times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody diluted in wash buffer with 1% BSA.

-

Incubate for 2 hours at room temperature.

-

Wash the plate 6 times with wash buffer.

-

Add 100 µL of the streptavidin-enzyme conjugate.

-

Incubate for 1 hour at room temperature.

-

-

Spot Development:

-

Wash the plate 6 times with wash buffer, followed by 3 final washes with PBS.

-

Add 100 µL of the substrate solution to each well.

-

Monitor spot development (typically 5-30 minutes).

-

Stop the reaction by washing the plate thoroughly with deionized water.

-

Allow the plate to dry completely before counting the spots using an ELISpot reader.

-

Flow Cytometry for Intracellular Cytokine Staining

This protocol allows for the identification and quantification of OVA G4-specific CD8+ T cells producing IFN-γ.

Materials:

-

Stimulated splenocytes

-

FACS buffer (PBS + 2% FBS + 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies:

-

Anti-mouse CD8a (e.g., clone 53-6.7)

-

Anti-mouse CD3e (e.g., clone 145-2C11)

-

Anti-mouse IFN-γ (e.g., clone XMG1.2)

-

Viability dye (e.g., Zombie Aqua™ or LIVE/DEAD™ Fixable Dead Cell Stain)

-

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)

-

Flow cytometer

Procedure:

-

Cell Stimulation and Protein Transport Inhibition:

-

Stimulate splenocytes with this compound as described in section 3.2.

-

For the last 4-6 hours of the culture, add Brefeldin A (e.g., 1 µg/mL) or Monensin to the wells to block cytokine secretion.

-

-

Surface Staining:

-

Harvest the cells and wash them with FACS buffer.

-

Stain for cell surface markers by incubating the cells with a cocktail of anti-CD3, anti-CD8, and a viability dye for 20-30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing the anti-IFN-γ antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Acquisition and Analysis:

-

Wash the cells twice with permeabilization buffer and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo™). Gate on live, single cells, then on CD3+CD8+ T cells, and finally determine the percentage of IFN-γ+ cells.

-

Table 3: Recommended Antibody Clones for Flow Cytometry

| Target | Fluorochrome (Example) | Clone | Supplier (Example) |

| CD3e | APC | 145-2C11 | BioLegend |

| CD8a | PE-Cy7 | 53-6.7 | BioLegend |

| IFN-γ | FITC | XMG1.2 | BioLegend |

| Viability Dye | N/A | Zombie Aqua™ | BioLegend |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to OVA G4 can aid in understanding its mechanism of action.

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the pathway by which an exogenous peptide like OVA G4 can be presented by MHC class I molecules, a process known as cross-presentation.

Caption: MHC Class I Cross-Presentation Pathway for this compound.

T-Cell Receptor (TCR) Signaling Pathway

Upon recognition of the OVA G4-H-2Kb complex, the OT-I TCR initiates a signaling cascade leading to T-cell activation.

References

An In-depth Technical Guide to the OVA G4 Peptide and its Interaction with MHC Class I

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of peptide-Major Histocompatibility Complex (MHC) class I interactions is fundamental to understanding cellular immunity and is a cornerstone of vaccine development and cancer immunotherapy. The ovalbumin (OVA) peptide SIINFEKL (OVA 257-264) presented by the murine MHC class I molecule H-2Kb is a canonical model system for studying CD8+ T-cell responses. Altered peptide ligands (APLs) derived from SIINFEKL are invaluable tools for dissecting the molecular mechanisms of T-cell receptor (TCR) recognition and activation. This technical guide focuses on the OVA G4 peptide, an APL of SIINFEKL with the sequence SIIGFEKL, providing a comprehensive overview of its binding to H-2Kb and the downstream immunological consequences.

The this compound is a variant of the agonist ovalbumin (OVA) peptide SIINFEKL (257-264).[1][2] This peptide binds to the mouse MHC class I molecule H-2Kb.[1][2] The G4 variant, with a glycine substitution for asparagine at position 4, exhibits a significantly lower binding affinity for the OT-I T-cell receptor compared to the native SIINFEKL peptide.[3] This characteristic makes it a valuable tool for studying the impact of binding affinity on T-cell activation and effector functions.

Data Presentation: Quantitative Analysis of Peptide-MHC Class I Binding

| Peptide Sequence | MHC Allele | Binding Assay | Reported Value (IC50/Kd) | Reference |

| SIINFEKL (Native OVA) | H-2Kb | Radioactive Peptide Binding Assay | 1.2 ± 1.3 nM (IC50) | |

| β3-Ile2-SIINFEKL (Analogue) | H-2Kb | Radioactive Peptide Binding Assay | 1428 ± 1.4 nM (IC50) |

Note: The IC50 value for the β3-Ile2-SIINFEKL analogue, which has a modification at a different position, provides a quantitative illustration of how a single amino acid change can drastically reduce binding affinity to H-2Kb, a principle that applies to the G4 substitution.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments in immunology. The following sections provide protocols for key assays used to characterize the binding of OVA G4 to H-2Kb and the subsequent T-cell response.

MHC Class I Stabilization Assay

This assay measures the ability of a peptide to bind to and stabilize empty MHC class I molecules on the surface of TAP-deficient cell lines, such as RMA-S cells.

Objective: To determine the relative binding affinity of the this compound to H-2Kb.

Cell Line: RMA-S (a murine lymphoma cell line deficient in Transporter associated with Antigen Processing, TAP).

Materials:

-

RMA-S cells

-

Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)

-

SIINFEKL peptide (positive control)

-

OVA G4 (SIIGFEKL) peptide (experimental peptide)

-

Irrelevant peptide (negative control)

-

Phosphate-Buffered Saline (PBS)

-

FITC-conjugated anti-H-2Kb antibody

-

Flow cytometer

Protocol:

-

Culture RMA-S cells in complete RPMI-1640 medium at 37°C and 5% CO2.

-

Seed RMA-S cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Incubate the cells overnight at 26°C to promote the accumulation of empty H-2Kb molecules on the cell surface.

-

Prepare serial dilutions of the SIINFEKL, OVA G4, and irrelevant peptides in serum-free RPMI-1640.

-

Add the diluted peptides to the respective wells of the RMA-S cell plate.

-

Incubate the plate for 4 hours at 37°C to allow for peptide binding and stabilization of H-2Kb.

-

Wash the cells twice with cold PBS.

-

Stain the cells with a FITC-conjugated anti-H-2Kb antibody for 30 minutes on ice.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in PBS and acquire data on a flow cytometer.

-

Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of H-2Kb staining. An increase in MFI compared to the negative control indicates peptide binding.

OT-I T-Cell Activation Assay

This assay measures the ability of peptide-pulsed antigen-presenting cells (APCs) to activate OVA-specific CD8+ T-cells from OT-I transgenic mice.

Objective: To assess the potency of the this compound in activating OT-I T-cells.

Materials:

-

Splenocytes from OT-I transgenic mice

-

Antigen-presenting cells (APCs), e.g., splenocytes from C57BL/6 mice

-

Complete RPMI-1640 medium

-

SIINFEKL peptide

-

OVA G4 (SIIGFEKL) peptide

-

Mitomycin C (for treating APCs)

-

Anti-CD69, anti-IFN-γ, and anti-TNF-α antibodies (for flow cytometry)

-

Brefeldin A

-

Cell proliferation dye (e.g., CFSE)

Protocol:

-

Isolate splenocytes from OT-I mice and C57BL/6 mice.

-

Treat C57BL/6 splenocytes (APCs) with Mitomycin C to prevent their proliferation.

-

Pulse the treated APCs with varying concentrations of SIINFEKL or OVA G4 peptides for 2 hours at 37°C.

-

Wash the pulsed APCs to remove unbound peptide.

-

Label OT-I splenocytes with a cell proliferation dye, if assessing proliferation.

-

Co-culture the OT-I splenocytes with the peptide-pulsed APCs in a 96-well plate at a suitable effector-to-target ratio (e.g., 10:1).

-

For cytokine production analysis, add Brefeldin A for the last 4-6 hours of a 6-hour incubation.

-

For proliferation analysis, incubate the co-culture for 72 hours.

-

Harvest the cells and stain for surface markers (e.g., CD8, CD69) and intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of activated (CD69+) T-cells, cytokine-producing T-cells, or the extent of T-cell proliferation based on dye dilution.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of this compound and MHC class I binding.

Caption: TCR Signaling Pathway upon pMHC Engagement.

Caption: MHC Class I Stabilization Assay Workflow.

References

- 1. β-amino acid substitution in the SIINFEKL antigen alters immunological recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for OVA G4 Peptide in In Vitro T Cell Stimulation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ovalbumin (OVA) G4 peptide, with the amino acid sequence SIIGFEKL, is a well-characterized altered peptide ligand (APL) derived from the immunodominant SIINFEKL (OVA257-264) peptide.[1][2][3] The G4 variant exhibits a lower affinity for the H-2Kb major histocompatibility complex (MHC) class I molecule, leading to a weaker and more transient interaction with the T cell receptor (TCR) of OT-I CD8+ T cells.[4][5] This property makes the OVA G4 peptide an invaluable tool for studying the threshold of T cell activation, T cell receptor signaling, and the consequences of suboptimal T cell stimulation. These application notes provide detailed protocols for the use of this compound in in vitro T cell stimulation assays, with a focus on comparative analysis with the high-affinity SIINFEKL peptide.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in in vitro T cell stimulation assays, with comparative data for the high-affinity SIINFEKL peptide where available.

| Parameter | This compound (Low Affinity) | SIINFEKL Peptide (High Affinity) | Notes |

| Sequence | SIIGFEKL | SIINFEKL | The G4 variant has a Glycine substitution for Asparagine at position 4. |

| MHC Restriction | H-2Kb | H-2Kb | Both peptides are presented by the murine MHC class I molecule H-2Kb. |

| Target T cells | OT-I CD8+ T cells | OT-I CD8+ T cells | OT-I transgenic mice express a TCR specific for the OVA257-264 peptide presented by H-2Kb. |

| Typical Concentration for Pulsing Antigen Presenting Cells (APCs) | 1 µM - 10 µM | 10 nM - 1 µM | Higher concentrations of G4 are required to elicit a response compared to SIINFEKL. |

| Incubation Time for APC Pulsing | 1 - 4 hours | 30 minutes - 2 hours | Longer incubation may be necessary for lower affinity peptides. |

| T Cell to APC Ratio | 1:1 to 10:1 (T cell:APC) | 1:1 to 10:1 (T cell:APC) | The optimal ratio should be determined empirically for each specific assay. |

| Incubation Time for T Cell Stimulation | 24 - 72 hours | 24 - 72 hours | Dependent on the specific assay (e.g., cytokine production, proliferation). |

| Expected IFN-γ Production | Low to undetectable | High | Stimulation with 1 µM G4 peptide for 4 hours resulted in no detectable IFN-γ production by OT-I CTLs. |

| Expected Cytotoxicity | Low | High | G4-pulsed target cells are killed poorly by OT-I CTLs compared to SIINFEKL-pulsed cells. |

| ERK Activation | Weak and transient | Strong and sustained | G4 stimulation leads to weaker phosphorylation of key signaling molecules like ERK. |

Signaling Pathways and Experimental Workflows

T Cell Receptor (TCR) Signaling Pathway

The engagement of the TCR by the peptide-MHC complex initiates a cascade of intracellular signaling events. With a low-affinity ligand like OVA G4, the signaling is typically weaker and more transient compared to a high-affinity ligand.

Caption: TCR signaling cascade initiated by high vs. low affinity pMHC ligands.

Experimental Workflow for In Vitro T Cell Stimulation

The following diagram outlines the general workflow for an in vitro T cell stimulation assay using peptide-pulsed APCs.

Caption: General workflow for in vitro T cell stimulation and analysis.

Experimental Protocols

Protocol 1: In Vitro Stimulation of OT-I T Cells with Peptide-Pulsed Splenocytes for Cytokine Analysis

This protocol describes the stimulation of naive OT-I CD8+ T cells with peptide-pulsed splenocytes and subsequent analysis of cytokine production by intracellular cytokine staining (ICS) and flow cytometry.

Materials:

-

This compound (SIIGFEKL)

-

SIINFEKL Peptide (Positive Control)

-

Splenocytes from C57BL/6 mice (as APCs)

-

Spleen and lymph nodes from OT-I transgenic mice

-

RPMI 1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

2-Mercaptoethanol

-

ACK lysing buffer

-

CD8a+ T Cell Isolation Kit

-

Brefeldin A and Monensin

-

Fixable Viability Dye

-

Anti-CD8, Anti-CD44, Anti-IFN-γ, Anti-TNF-α antibodies for flow cytometry

-

FACS buffer (PBS with 2% FBS)

-

Fixation/Permeabilization Buffer

Procedure:

-

Preparation of Antigen Presenting Cells (APCs): a. Euthanize a C57BL/6 mouse and aseptically harvest the spleen. b. Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer. c. Lyse red blood cells using ACK lysing buffer for 5 minutes at room temperature. d. Wash the splenocytes with complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-Mercaptoethanol). e. Count viable cells and resuspend to a concentration of 1 x 107 cells/mL.

-

Peptide Pulsing of APCs: a. Aliquot the splenocyte suspension into tubes. b. Add this compound to a final concentration of 1 µM. For the positive control, add SIINFEKL peptide to a final concentration of 100 nM. Include a no-peptide control. c. Incubate for 2 hours at 37°C in a 5% CO2 incubator. d. Wash the peptide-pulsed splenocytes three times with complete RPMI medium to remove excess peptide. e. Resuspend the pulsed APCs to a final concentration of 2 x 106 cells/mL.

-

Isolation of OT-I CD8+ T Cells: a. Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse as described in steps 1a-1d. b. Isolate CD8+ T cells using a negative selection magnetic isolation kit according to the manufacturer's instructions. c. Assess purity by flow cytometry (should be >90% CD8+). d. Resuspend the purified OT-I T cells to a concentration of 2 x 106 cells/mL in complete RPMI medium.

-

Co-culture and Stimulation: a. In a 96-well round-bottom plate, add 100 µL of the pulsed APC suspension (2 x 105 cells). b. Add 100 µL of the purified OT-I T cell suspension (2 x 105 cells) to each well for a 1:1 ratio. c. Incubate the plate at 37°C in a 5% CO2 incubator.

-

Intracellular Cytokine Staining (ICS): a. After 2 hours of co-culture, add Brefeldin A (1 µg/mL) and Monensin (2 µM) to each well to inhibit cytokine secretion. b. Continue to incubate for an additional 4-6 hours. c. Harvest the cells and wash with FACS buffer. d. Stain for cell surface markers (e.g., Fixable Viability Dye, Anti-CD8, Anti-CD44) for 30 minutes at 4°C. e. Wash the cells with FACS buffer. f. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol. g. Stain for intracellular cytokines (e.g., Anti-IFN-γ, Anti-TNF-α) for 30 minutes at room temperature. h. Wash the cells with permeabilization buffer and then with FACS buffer. i. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Protocol 2: T Cell Proliferation Assay using CFSE Dilution

This protocol outlines the measurement of T cell proliferation in response to this compound stimulation using Carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

-

Same as Protocol 1, with the addition of CFSE.

Procedure:

-

Preparation of APCs and Peptide Pulsing:

-

Follow steps 1 and 2 from Protocol 1.

-

-

Isolation and CFSE Labeling of OT-I T Cells: a. Isolate OT-I CD8+ T cells as described in step 3 of Protocol 1. b. Resuspend the T cells in pre-warmed PBS at a concentration of 1 x 107 cells/mL. c. Add CFSE to a final concentration of 5 µM. d. Incubate for 10 minutes at 37°C, protected from light. e. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. f. Wash the cells twice with complete RPMI medium. g. Resuspend the CFSE-labeled OT-I T cells to a concentration of 2 x 106 cells/mL.

-

Co-culture: a. In a 96-well round-bottom plate, add 100 µL of the pulsed APC suspension (2 x 105 cells). b. Add 100 µL of the CFSE-labeled OT-I T cell suspension (2 x 105 cells) to each well. c. Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

Flow Cytometry Analysis: a. Harvest the cells and wash with FACS buffer. b. Stain for cell surface markers (e.g., Fixable Viability Dye, Anti-CD8). c. Wash the cells and resuspend in FACS buffer. d. Acquire data on a flow cytometer, ensuring the FITC or equivalent channel is used to detect CFSE. e. Analyze the data by gating on live, single, CD8+ T cells and observing the dilution of the CFSE signal as a measure of cell division.

Conclusion

The this compound is a critical reagent for dissecting the nuances of T cell activation. Its lower affinity for the OT-I TCR compared to the canonical SIINFEKL peptide allows for the investigation of T cell responses to suboptimal stimulation. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize the this compound in their in vitro T cell stimulation assays, ultimately contributing to a deeper understanding of T cell biology and immunology.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Strength of T Cell Receptor Signal Controls the Polarization of Cytotoxic Machinery to the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Use of OVA G4 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The OVA G4 peptide, with the sequence SIIGFEKL, is a variant of the well-characterized immunodominant ovalbumin peptide epitope, SIINFEKL (OVA 257-264).[1][2][3] Like its parent peptide, OVA G4 is a potent model antigen in immunology, specifically recognized by CD8+ cytotoxic T lymphocytes (CTLs) when presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[2][4] This makes it an invaluable tool for a wide range of in vivo applications, including the development and testing of novel vaccine adjuvants, preclinical evaluation of cancer immunotherapies, and fundamental studies of T-cell activation, tolerance, and memory.

These application notes provide detailed protocols for the preparation, formulation, and in vivo administration of the this compound in common experimental models.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Description |

| Sequence | Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu (SIIGFEKL) |

| Molecular Formula | C43H71N9O12 |

| Molecular Weight | 906.08 g/mol |

| MHC Restriction | H-2Kb (mouse) |

| Purity | >95% (recommended for in vivo use) |

| Solubility | Soluble in sterile, endotoxin-free water, PBS, or DMSO. |

| Storage | Lyophilized powder should be stored at -20°C. Reconstituted solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. |

Table 2: Example Protocols for In Vivo Administration of OVA G4 (or SIINFEKL) Peptide

| Application | Animal Model | Peptide Dose | Adjuvant / Formulation | Administration Route | Typical Readout |

| CTL Priming | C57BL/6 | 50-100 µg | Emulsified 1:1 in Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA) + 20 µg CpG ODN | Subcutaneous (s.c.) | IFN-γ ELISpot, Tetramer Staining |

| Adoptive Transfer | C57BL/6 + OT-I T-cells | 50-100 µg | Emulsified 1:1 in CFA/IFA | Subcutaneous (s.c.) | T-cell proliferation (CFSE), activation marker expression (CD44, CD69), cytokine production |

| Therapeutic Tumor Model | C57BL/6 bearing B16-OVA or E.G7-OVA tumors | 50-100 µg | IFA + 20 µg CpG ODN; or Poly(I:C) + anti-CD40 mAb | Subcutaneous (s.c.) or Intravenous (i.v.) | Tumor growth inhibition, survival analysis, analysis of tumor-infiltrating lymphocytes (TILs) |

| Intratumoral Injection | C57BL/6 bearing established tumors | 10-50 µg | In sterile PBS or emulsified in IFA | Intratumoral (i.t.) | Tumor regression, enhanced CTL infiltration and function |

Signaling and Experimental Workflow Diagrams

Caption: MHC Class I antigen presentation pathway for this compound.

Caption: Workflow for a therapeutic tumor vaccine experiment.

Experimental Protocols

Note: All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines. Use endotoxin-free reagents and sterile techniques for all in vivo preparations.

Protocol 1: Reconstitution and Formulation of this compound with Adjuvant

This protocol describes the preparation of an this compound vaccine emulsified with Incomplete Freund's Adjuvant (IFA) and CpG oligodeoxynucleotides (CpG ODN). This formulation is robust for inducing CD8+ T-cell responses.

Materials:

-

Lyophilized this compound

-

Endotoxin-free sterile PBS or saline

-

Incomplete Freund's Adjuvant (IFA)

-

CpG ODN 1826 (Class B, mouse specific)

-

Two 1 mL Luer-lock syringes

-

One Luer-lock connector (emulsifying needle)

-

Sterile microcentrifuge tubes

Procedure:

-

Peptide Reconstitution:

-

Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.

-

Reconstitute the peptide in sterile, endotoxin-free PBS to a stock concentration of 1-2 mg/mL. For example, dissolve 1 mg of peptide in 1 mL of PBS for a 1 mg/mL solution.

-

Vortex gently to ensure complete dissolution. Aliquot and store at -80°C.

-

-

Vaccine Preparation (for a final volume of 200 µL per mouse):

-

In a sterile microcentrifuge tube, prepare the aqueous phase for one mouse:

-

50-100 µL of this compound stock (e.g., 50 µL of a 1 mg/mL stock for a 50 µg dose).

-

10 µL of CpG ODN stock (e.g., from a 2 mg/mL stock for a 20 µg dose).

-

Add sterile PBS to bring the total aqueous volume to 100 µL.

-

-

Vortex the aqueous phase gently.

-

-

Emulsification:

-

Draw the 100 µL aqueous phase into one 1 mL syringe.

-

Draw 100 µL of IFA into the second 1 mL syringe. Avoid introducing air bubbles.

-

Connect the two syringes using a Luer-lock connector.

-

Force the contents back and forth between the syringes for 5-10 minutes until a thick, white emulsion is formed.

-

To test the emulsion, drop a small amount into a beaker of water. A stable emulsion will not disperse and will remain as a cohesive drop.

-

Consolidate the entire emulsion into one syringe and replace the connector with a sterile needle (e.g., 27-gauge) for injection. Prepare fresh for each experiment.

-

Protocol 2: In Vivo CTL Priming and Analysis

This protocol describes a prime-boost vaccination schedule in C57BL/6 mice to elicit a primary OVA G4-specific CD8+ T-cell response.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Prepared OVA G4 vaccine emulsion (from Protocol 1)

-

Insulin or tuberculin syringes with 27-gauge needles

-

Reagents for ELISpot or flow cytometry (e.g., H-2Kb/SIINFEKL tetramers, anti-CD8, anti-IFN-γ antibodies)

Procedure:

-

Primary Vaccination (Day 0):

-

Immunize mice by injecting 100-200 µL of the peptide/adjuvant emulsion subcutaneously (s.c.) at the base of the tail.

-

Include a control group receiving adjuvant emulsified with PBS only.

-

-

Booster Vaccination (Day 14):

-

Administer a second immunization identical to the first. For the boost, IFA is typically used instead of CFA if CFA was used for the prime.

-

-

Analysis of T-Cell Response (Day 21):

-

Euthanize mice and harvest spleens into complete RPMI medium.

-

Prepare single-cell suspensions of splenocytes.

-

For Tetramer Staining: Stain cells with an H-2Kb/SIINFEKL-tetramer and antibodies against surface markers like CD8 and CD44, then analyze by flow cytometry.

-

For IFN-γ ELISpot: Add splenocytes to an IFN-γ ELISpot plate and stimulate them in vitro with 1 µg/mL of this compound for 18-24 hours. Develop the plate according to the manufacturer's instructions to quantify antigen-specific, IFN-γ-secreting cells.

-

Protocol 3: Therapeutic Tumor Vaccine Model

This protocol outlines the use of the OVA G4 vaccine to treat established tumors in mice.

Materials:

-

C57BL/6 mice

-

OVA-expressing tumor cells (e.g., B16-F10-OVA melanoma, E.G7-OVA lymphoma)

-

Prepared OVA G4 vaccine emulsion

-

Calipers for tumor measurement

Procedure:

-

Tumor Inoculation (Day 0):

-

Inject 3x10^5 to 5x10^5 tumor cells in 100 µL of sterile PBS subcutaneously into the flank of each mouse.

-

-

Treatment Initiation (approx. Day 6-7):

-

Once tumors become palpable (approx. 30-50 mm³), randomize mice into treatment and control groups.

-

Administer the first (prime) vaccination as described in Protocol 2. The injection should be contralateral to the tumor site to promote systemic immunity.

-

-

Booster Vaccination and Monitoring:

-

Administer a booster vaccination 7-10 days after the prime.

-

Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length × Width²)/2.

-

Monitor mice for overall health and humane endpoints (e.g., tumor size exceeding 2000 mm³, ulceration).

-

-

Endpoint Analysis:

-

Compare tumor growth curves and survival rates between vaccinated and control groups.

-

At the experimental endpoint, tumors and spleens can be harvested to analyze the frequency and function of tumor-infiltrating and systemic OVA G4-specific T cells.

-

Protocol 4: Intratumoral Administration of this compound

This protocol is designed to directly increase the antigenicity of tumor cells in vivo, making them better targets for existing or adoptively transferred CTLs.

Materials:

-

Mice with established tumors (as in Protocol 3)

-

This compound reconstituted in sterile, endotoxin-free PBS (e.g., at 1 mg/mL)

-

Hamilton or insulin syringe with a 30-gauge needle

Procedure:

-

Model Setup:

-

This protocol is most effective when mice already have a population of OVA-specific T-cells, either from a prior vaccination (as in Protocol 2) or from the adoptive transfer of OT-I T-cells.

-

-

Peptide Preparation:

-

Dilute the reconstituted this compound in sterile PBS to a suitable concentration. A dose of 10-50 µg in a small volume (20-50 µL) is a reasonable starting point.

-

-

Intratumoral Injection:

-

Carefully insert the needle into the center of the established tumor mass.

-

Slowly inject the 20-50 µL peptide solution.

-

Injections can be repeated every 3-4 days for a series of treatments.

-

-

Monitoring and Analysis:

-

Monitor tumor growth as described previously. A significant delay in growth or complete regression compared to control mice (injected with PBS) indicates efficacy.

-

Analyze tumor-infiltrating lymphocytes (TILs) for an increase in the number and activation state of CD8+ T cells.

-

References

- 1. researchgate.net [researchgate.net]

- 2. JCI Insight - Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes [insight.jci.org]

- 3. CD8+ T cell concentration determines their efficiency in killing cognate antigen–expressing syngeneic mammalian cells in vitro and in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]